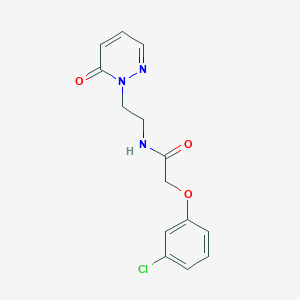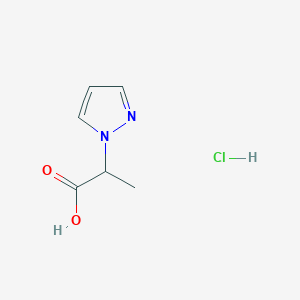![molecular formula C20H21NO5S B2780132 9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1008979-31-4](/img/structure/B2780132.png)
9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is an intriguing compound known for its structural complexity and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one, a multi-step process involving cyclization, oxidation, and tosylation reactions is typically employed. The initial step might involve the formation of the benzoxazine ring through a condensation reaction between an amine and a suitable phenolic compound. This is followed by the introduction of the methoxy and methyl substituents via controlled alkylation reactions. Tosylation usually takes place in the presence of tosyl chloride and a base under anhydrous conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimizing reaction conditions to ensure high yield and purity. This can include fine-tuning temperatures, solvent selection, and purification processes such as recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
This compound is likely to undergo several types of reactions, including:
Oxidation: : The presence of aromatic and methoxy groups can render it susceptible to oxidation reactions, potentially yielding quinones or other oxidized derivatives.
Reduction: : It might be reduced under suitable conditions to alter the oxidation state of certain functional groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or other active sites within the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like chromium trioxide or potassium permanganate in acidic or basic media.
Reduction: : Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: : Halogenation can be achieved using halogens in the presence of a catalyst, while nucleophilic substitutions might involve reagents like sodium hydride or other bases.
Major Products Formed
The reactions typically yield a variety of derivatives, depending on the specific reagents and conditions used. For instance, oxidation might produce quinones, while reduction could generate alcohols or hydrocarbons.
Scientific Research Applications
The compound finds use in several scientific research areas:
Chemistry: : Serves as a precursor for synthesizing more complex molecules and materials, or as a catalyst or reagent in various chemical reactions.
Biology: : Potential use in studying biological systems, including as a tool for probing enzyme activities or as a ligand in binding studies.
Medicine: : May be explored for its pharmacological properties, such as potential therapeutic effects or as a lead compound for drug development.
Industry: : Applications in materials science, including polymers or advanced materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's effects are typically mediated through interactions with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to engage in various biochemical pathways, potentially altering cellular processes or signaling mechanisms. Detailed mechanistic studies often involve elucidating these interactions through computational modeling, spectroscopy, and other analytical techniques.
Comparison with Similar Compounds
Comparing this compound with other structurally related molecules highlights its unique properties:
Structural Uniqueness: : The specific arrangement of functional groups, such as the methoxy, methyl, and tosyl groups, differentiate it from similar oxazocine derivatives.
Reactivity: : Unique reactivity patterns due to the presence of multiple reactive sites within the molecule.
List of Similar Compounds
2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
9-methoxy-2-methyl-2H-benzo[g][1,3]oxazocin-4(3H)-one
Tosyl-substituted oxazocine derivatives
Properties
IUPAC Name |
5-methoxy-9-methyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-12-4-7-14(8-5-12)27(23,24)18-16-11-20(2,21-19(18)22)26-17-10-13(25-3)6-9-15(16)17/h4-10,16,18H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANISBDRBBPAZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=CC(=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2780054.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780055.png)




![2,3-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2780064.png)

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide](/img/structure/B2780066.png)


